N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 4-(1,3-benzoxazol-2-yl)phenyl group.
The compound’s structural motifs—thiophene, benzoxazole, and carboxamide—are common in medicinal chemistry due to their versatility in targeting enzymes and receptors. For instance, benzoxazole derivatives are known for their kinase inhibitory and antimicrobial activities , while thiophene carboxamides have been explored as anticoagulants (e.g., rivaroxaban, ) and antibacterial agents .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(16-6-3-11-23-16)19-13-9-7-12(8-10-13)18-20-14-4-1-2-5-15(14)22-18/h1-11H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCDTHCAZBVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of Thiophene-2-carboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent control over reaction conditions.
Chemical Reactions Analysis
Substitution Reactions
Electrophilic substitution is a dominant reaction pathway for this compound, particularly at the thiophene ring and benzoxazole moieties.
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Thiophene Ring Substitution :
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Reagents : Halogenating agents (Br₂, Cl₂) or sulfonating agents (e.g., SO₂F₂).
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Conditions : Room temperature or elevated temperatures in polar solvents.
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Mechanism : Electrophiles attack the electron-rich thiophene ring at the α- or β-positions, forming substituted derivatives.
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Example : Reaction with SO₂F₂ in the presence of DBU (a strong organic base) can introduce sulfonate groups, as demonstrated in related benzoxazole-thiophene syntheses .
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Benzoxazole Substitution :
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Reagents : Nucleophilic agents (e.g., amines, hydroxide ions).
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Conditions : Basic or acidic media, depending on the nucleophile.
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Mechanism : Substitution occurs at the ortho position relative to the oxygen/nitrogen atoms in the benzoxazole ring.
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Oxidation Reactions
The thiophene ring undergoes oxidation to form sulfoxides or sulfones under specific conditions:
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Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or other peroxides.
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Conditions : Mild acidic or neutral conditions.
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Products : Thiophene sulfoxide or sulfone derivatives, which exhibit altered electronic properties and stability.
Coupling Reactions
The carboxamide group participates in amidation or hydrolysis , while the thiophene and benzoxazole moieties enable cross-coupling reactions:
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Amidation :
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Reagents : Amine derivatives, coupling agents (e.g., HATU, EDCl).
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Conditions : Anhydrous solvents (e.g., DMF, THF).
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Outcome : Formation of substituted amides for pharmacological optimization.
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Cross-Coupling (e.g., Suzuki or Heck) :
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Reagents : Transition metal catalysts (e.g., Pd/C), boronic acids, or alkenes.
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Conditions : Elevated temperatures, inert atmospheres.
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Mechanism : Thiophene’s aromaticity facilitates coupling at specific positions, enhancing structural diversity.
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Hydrolysis of the Carboxamide Group
The carboxamide group can undergo acidic or basic hydrolysis :
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Acidic Hydrolysis :
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Reagents : HCl or H₂SO₄.
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Conditions : Heated aqueous solutions.
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Product : Carboxylic acid derivative.
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Basic Hydrolysis :
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Reagents : NaOH or KOH.
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Conditions : Aqueous alkaline solutions.
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Reduction Reactions
While the compound lacks reducible functional groups (e.g., nitro), hypothetical reduction pathways could target the thiophene ring or benzoxazole:
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Thiophene Reduction :
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Reagents : LiAlH₄, NaBH₄.
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Conditions : Ethereal solvents.
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Product : Reduced thiophene derivatives (e.g., tetrahydrothiophene).
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Key Research Findings and Reaction Data
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, thiophene derivatives have shown effectiveness in targeting the DNA replication process and inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies suggest that benzoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds with an IC50 value less than 1 μM have been noted for their potent anti-inflammatory activity .
Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell functions and inhibiting growth, making it a candidate for developing new antibiotics .
Materials Science
Fluorescent Probes
The compound's structural characteristics allow it to be utilized as a fluorescent probe in biochemical assays. Its photophysical properties make it suitable for applications in imaging techniques and sensor development .
Conductive Polymers
Thiophene derivatives are known for their electrical conductivity properties. This compound can be incorporated into conductive polymer matrices, enhancing the performance of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
Chromatographic Applications
The compound can serve as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its unique chemical structure aids in the development of analytical methods for detecting related compounds in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups.
Key Observations :
Computational and Docking Studies
AutoDock Vina () could predict the target’s binding affinity to kinases or antimicrobial targets. Compared to rivaroxaban’s docking with factor Xa , the target’s benzoxazole may favor interactions with hydrophobic enzyme pockets.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a benzoxazole moiety linked to a thiophene carboxamide, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds containing benzoxazole and thiophene moieties. For instance:
- Minimum Inhibitory Concentration (MIC) : A study highlighted that related compounds exhibited MIC values ranging from 7.81 to 250 µg/mL against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 16 |
| 3-Halobenzo[b]thiophenes | B. cereus, C. albicans | 128 |
Anticancer Activity
The potential anticancer properties of this compound have also been investigated:
- Cell Line Studies : In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Research indicates that compounds with a thiophene backbone can exhibit anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Synthesis and Biological Evaluation : A study synthesized several benzoxazole derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. The results indicated that the presence of the benzoxazole moiety significantly enhanced antimicrobial efficacy compared to standard antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the benzoxazole ring and thiophene structure could lead to improved biological activities. For example, halogen substitutions on the benzoxazole ring were found to enhance both antimicrobial and anticancer activities .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling reactions between activated thiophene-2-carboxylic acid derivatives and substituted phenylamine intermediates. For example, acylation of 4-(1,3-benzoxazol-2-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is a common approach. Solvents like dichloromethane or tetrahydrofuran are used, followed by purification via column chromatography or recrystallization .
Advanced: How can researchers optimize reaction yields for this compound under varying catalytic conditions?
Methodological Answer:
Yield optimization requires systematic screening of catalysts (e.g., DMAP for acylation), solvent polarity (e.g., DMF vs. THF), and temperature. For instance, reports yields ranging from 43% to 75% for analogous carboxamides by adjusting stoichiometry and reaction time. Microwave-assisted synthesis may reduce reaction times while maintaining purity .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.5 ppm for benzoxazole and thiophene moieties) .
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent shifts. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and assigns quaternary carbons. demonstrates the utility of isomeric SMILES and InChI descriptors for cross-referencing spectral data .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer lines (e.g., IC50 determination) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Substituent Variation : Modify the benzoxazole or thiophene moieties (e.g., halogenation, methoxy groups) to probe electronic effects .
- Biological Testing : Compare analogs in assays targeting specific pathways (e.g., kinase inhibition in ).
- Computational Modeling : Use docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR .
Basic: Which computational tools are recommended for molecular docking studies?
Methodological Answer:
- AutoDock/Vina : For ligand-protein docking, validated in kinase inhibitor studies .
- Schrödinger Suite : Glide or Maestro for high-precision docking and binding energy calculations.
Advanced: How to validate molecular dynamics (MD) simulations for this compound?
Methodological Answer:
- Experimental Cross-Validation : Compare simulated conformations with X-ray crystallography (e.g., SHELX-refined structures in ) .
- Free Energy Perturbation (FEP) : Quantify binding free energy differences between analogs .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Replicate Studies : Ensure identical assay conditions (e.g., cell lines, serum concentration) .
- Purity Verification : Use HPLC (≥95% purity) to exclude impurity-driven artifacts .
- Meta-Analysis : Compare datasets across multiple studies (e.g., vs. 16) to identify consensus trends.
Basic: What crystallographic methods are used for structural analysis?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Employ SHELX ( ) for structure refinement.
- Twinned Data Handling : Use SHELXL for high-resolution or twinned macromolecular crystals .
Advanced: How to analyze electronic properties for material science applications?
Methodological Answer:
- DFT Calculations : Compute HOMO/LUMO energies (e.g., Gaussian 09) to predict optoelectronic behavior.
- UV-Vis/NIR Spectroscopy : Correlate experimental absorption bands with computational results .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods.
- Waste Disposal : Follow EPA guidelines for halogenated organic waste (refer to Safety Data Sheets in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
